molecular formula C7H5ClF2S B6305615 (4-Chloro-2,3-difluorophenyl)(methyl)sulfane CAS No. 1807125-31-0

(4-Chloro-2,3-difluorophenyl)(methyl)sulfane

Cat. No.: B6305615
CAS No.: 1807125-31-0
M. Wt: 194.63 g/mol
InChI Key: MIROGYUTJJTLNW-UHFFFAOYSA-N
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Description

Significance of Fluoroaryl and Chlorinated Aryl Structural Motifs in Modern Chemistry

The incorporation of halogen atoms, particularly fluorine and chlorine, into aromatic systems is a cornerstone of modern chemical and pharmaceutical design. wikipedia.orgnih.gov Fluoroaryl motifs are especially prized in medicinal chemistry. nih.gov The unique electronic properties and small size of fluorine allow it to act as a versatile bioisostere, mimicking other atoms or groups within a molecule to enhance biological activity. nih.govresearchgate.net Fluorine substitution can significantly influence a molecule's potency, metabolic stability, and membrane permeability. nih.govresearchgate.netscispace.com

Chlorinated aryl compounds are also of immense importance, serving as crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. nih.govfiveable.me The presence of a chlorine atom on an aromatic ring alters its electronic properties, making the carbon atom to which it is attached more susceptible to nucleophilic attack, a feature widely exploited in organic synthesis. fiveable.me Many natural products and top-selling drugs contain chlorinated aromatic rings, highlighting their role in treating a variety of diseases. wikipedia.orgnih.gov The synthesis of biaryl compounds, which have applications in pharmaceuticals and specialty chemicals, often utilizes aryl halides as starting materials. taylorandfrancis.com

Overview of Organosulfur Chemistry in Synthetic Methodologies and Material Science

Organosulfur chemistry, the study of organic compounds containing sulfur, is a vast and vital field. wikipedia.org These compounds are ubiquitous in nature, found in essential amino acids like cysteine and methionine, as well as in life-saving antibiotics such as penicillin. wikipedia.org In the realm of chemical research, organosulfur compounds are valued as reagents for creating new molecules. britannica.com

The versatility of organosulfur compounds extends to material science. For instance, polysulfones are inert polymers used in specialized applications, and polythiophenes are materials that can conduct electricity. britannica.com The synthesis of aryl sulfides, a key subclass of organosulfur compounds, is a significant focus of organic synthesis, with numerous methods developed for their preparation, including the coupling of aryl halides with thiols. organic-chemistry.org These synthetic methods are critical for producing molecules with potential therapeutic activities, as diaryl sulfides are present in numerous drugs. researchgate.net

Unique Electronic and Steric Influences of Halogen Substitution on Aryl Sulfides

The substitution of halogen atoms onto an aryl sulfide (B99878) ring imparts distinct electronic and steric characteristics. A halogen atom, such as chlorine, possesses lone pairs of electrons that can interact with the delocalized π-electron system of the benzene (B151609) ring. chemguide.co.uklibretexts.org This interaction introduces partial double-bond character to the carbon-halogen bond, strengthening it. chemguide.co.uklibretexts.org

Simultaneously, halogens are electronegative, withdrawing electron density from the aromatic ring through the sigma bond (inductive effect). This withdrawal is partially offset by the donation of electron density from the halogen's lone pairs into the ring (resonance effect). libretexts.org In the case of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane, the cumulative effect of one chlorine and two fluorine atoms significantly polarizes the aromatic ring, influencing the molecule's reactivity and intermolecular interactions. The positions of the halogens relative to each other and to the methylsulfane group create a specific electronic environment that can dictate the molecule's behavior in chemical reactions and biological systems.

Research Landscape and Gaps for this compound and Analogues

The research landscape for halogenated aryl sulfides is broad, with significant interest in their synthesis and application. researchgate.netnih.gov However, the specific compound this compound (CAS No. 1807125-31-0) appears to be a relatively niche molecule. chemsrc.com Publicly available research focusing explicitly on its synthesis, properties, and applications is limited. It is primarily listed in the catalogs of chemical suppliers, suggesting its use as a building block or intermediate in more complex syntheses rather than as a well-studied end-product.

This limited documentation points to a clear research gap. While numerous studies focus on related analogues, there is a lack of in-depth investigation into the unique properties and potential applications that might arise from the specific 4-chloro-2,3-difluoro substitution pattern of this compound. Further research could explore its potential in medicinal chemistry, agrochemistry, or material science, leveraging the combined electronic effects of its three halogen substituents.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1807125-31-0 chemsrc.com
Molecular Formula C₇H₅ClF₂S

| Common Name | this compound chemsrc.com |

Note: Detailed physicochemical data such as melting point, boiling point, and density are not widely published in readily accessible scientific literature.

Table 2: Comparison of Related Halogenated Aryl Sulfide Compounds

Compound Name CAS Number Molecular Formula
4-Chlorophenyl methyl sulfide 123-09-1 nih.govnih.gov C₇H₇ClS nih.govnih.gov
3-Chloro-2-methylphenyl methyl sulfide 82961-52-2 nih.gov C₈H₉ClS nih.gov
(4-Chloro-3-fluorophenyl)(4-fluorobenzyl)sulfane 1443353-01-2 chemicalbook.com C₁₃H₉ClF₂S chemicalbook.com

Compound Index

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
1,3-dithiane
1-chloro-2-methyl-3-buten-2-ol
2,2′-bis(diphenylphosphino-methyl)-1,1′-biphenyl
2-fluoro-ATP
2-mercapto-6-methyl-3-phenylpyrimidin-4(3H)-one
3-bromo-4-fluoroaniline
3-bromo-4-fluoronitrobenzene
3-Chloro-2-methylphenyl methyl sulfide
4-bromo-1-chloro-2-methyl-2-butene
4-chloro-1,2-difluorobenzene
4-chloro-2,5-difluorobenzoic acid
4-chloro-3-(trifluoromethyl) phenylisocyanate
4-chloro-3-methyl-2-butenyl phenyl sulfide
4-chloro-6-methyl-2-(methylthio)pyrimidine
4-Chlorophenyl methyl sulfide
4-halo-1-chloro-2-methyl-2-butene
4-nitro-2-trifluoromethyl chlorobenzene
Acetic anhydride
Acetyl acetone
Allicin
Ammonium thiocyanate
Aniline
Benzenethiol
Benzofuran-3(2H)-one
Bromobenzene
Carbon disulfide
Cephalosporin
Chlorobenzene
Chlorodiphenylphosphine
Cysteine
Di(4-chloro-3-methyl-2-butenyl) sulfide
Dimethyl sulfoxide (B87167)
Ethylene (B1197577)
Hydrazine hydrate
Hydrogen sulfide
Iodobenzene
Isoprene
Malathion
Methionine
Mustard gas (bis(β-chloroethyl) sulfide)
o-chlorotrifluoromethyl benzene
Parathion
Penicillin
Pentachlorophenol
Phenol
Phenyl ether
Phenoxathiin
Polysulfone
Polythiophene
Rayon
Saccharin
Sodium sulfide
Sorafenib
Sulfanilamide
Tetrachloroethylene
Thioacetic acid
Thiourea (B124793)
Toluene
Trichlorethylene
Triphosgene
Tryptophan
Tyrosine
Vancomycin

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2,3-difluoro-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2S/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIROGYUTJJTLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 4 Chloro 2,3 Difluorophenyl Methyl Sulfane

Classical Synthetic Routes to Aryl Methyl Sulfanes

Classical methods for the synthesis of aryl methyl sulfanes, while foundational, often rely on multi-step sequences or harsh reaction conditions. One of the most traditional approaches is analogous to the Williamson ether synthesis, which involves the nucleophilic substitution of an alkyl halide by a thiophenolate anion. acsgcipr.org This method typically proceeds via an SN2 mechanism. acsgcipr.org

In the context of synthesizing (4-Chloro-2,3-difluorophenyl)(methyl)sulfane, this route would conceptually involve the initial preparation of 4-chloro-2,3-difluorothiophenol. This thiophenol intermediate would then be deprotonated with a suitable base (e.g., sodium hydroxide (B78521) or sodium hydride) to generate the corresponding thiophenolate. The subsequent reaction of this nucleophilic thiolate with a methylating agent, such as methyl iodide or dimethyl sulfate, would yield the final product.

While straightforward, the primary limitation of this approach is the availability and synthesis of the required 4-chloro-2,3-difluorothiophenol precursor. Furthermore, the handling of odorous and toxic thiols and methylating agents necessitates careful experimental setups. nih.govresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) as a Primary Strategy for Polyfluoroaryl Sulfides

Nucleophilic aromatic substitution (SNAr) stands out as a highly effective and direct method for the synthesis of polyfluoroaryl sulfides like this compound. researchgate.net Polyhalogenated aromatic rings, particularly those bearing multiple fluorine atoms, are highly activated toward nucleophilic attack. The strong electron-withdrawing nature of the fluorine atoms lowers the electron density of the aromatic ring, facilitating the addition of a nucleophile. chemrxiv.org This strategy offers a metal-free approach to C–S bond formation. rsc.org

The general mechanism involves the attack of a nucleophile (in this case, a methylthiolate anion, CH₃S⁻) on the electron-deficient aryl ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of a halide leaving group re-establishes aromaticity and yields the final aryl methyl sulfane product.

Investigation of Reaction Conditions and Reagent Optimization

The success of the SNAr strategy is highly dependent on the optimization of reaction parameters. Key variables include the choice of solvent, base, temperature, and the source of the methylthiolate nucleophile.

Nucleophile Source: The methylthiolate can be generated in situ from methanethiol (B179389) using a base, or more conveniently, by using a pre-formed salt such as sodium thiomethoxide (NaSMe). Odorless thiol surrogates like xanthates or thiourea (B124793) can also be employed. nih.govrsc.org

Solvent: Polar aprotic solvents are typically preferred as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. Common choices include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP). chemrxiv.orgwikipedia.org

Base: When starting from methanethiol, a base is required for deprotonation. Organic bases like triethylamine (B128534) or pyridine, or inorganic bases such as potassium carbonate, are frequently used. chemrxiv.orgnih.gov The choice of base can influence the reaction rate and selectivity.

Temperature: Due to the high activation of polyfluoroaryl rings, these SNAr reactions can often be conducted under mild conditions, sometimes at room temperature or with gentle heating, which improves functional group tolerance. researchgate.net

The table below summarizes typical conditions for SNAr reactions on polyfluoroarenes.

ParameterTypical ConditionsRationale
Substrate Polyfluoroarene (e.g., Pentafluorobenzene)Activated ring for nucleophilic attack.
Nucleophile Thiol (e.g., 2-mercaptobenzothiazole)Source of sulfur nucleophile.
Base Triethylamine, Pyridine, K₂CO₃Deprotonates the thiol to form the active thiolate nucleophile.
Solvent DMSO, DMFPolar aprotic solvent to enhance nucleophilicity.
Temperature Ambient to 80 °CMild conditions are often sufficient due to substrate activation.

This table is generated based on data from representative SNAr reactions. chemrxiv.orgnih.gov

Regioselectivity and Diastereoselectivity in SNAr Processes

For a polysubstituted substrate like 1-chloro-2,3-difluoro-benzene, regioselectivity is a critical consideration. The position of nucleophilic attack is governed by the electronic effects of the existing substituents. Halogens activate the ring for SNAr and direct the incoming nucleophile to the ortho and para positions.

In polyfluoroaromatic compounds, substitution of a fluorine atom is generally favored and typically occurs at the position para to another activating group. researchgate.netchemrxiv.org For the precursor 1,2,3-trifluoro-4-chlorobenzene, the fluorine atoms strongly activate the ring. The attack of methylthiolate would be directed by all three fluorine atoms and the chlorine atom. Based on established principles, the attack is most likely to occur at the C-2 or C-3 positions, displacing a fluorine atom, as these positions are ortho or para to other activating halogens. The C-F bond is generally more susceptible to cleavage in SNAr reactions than the C-Cl bond due to the higher electronegativity of fluorine, which better stabilizes the transition state. If the para position is unavailable, substitution tends to occur at an ortho position. chemrxiv.org Diastereoselectivity is not applicable in the synthesis of this compound as no new stereocenters are formed.

Metal-Catalyzed Coupling Reactions for C-S Bond Formation

When SNAr reactions are not feasible due to poor substrate activation, modern metal-catalyzed cross-coupling reactions provide powerful alternatives for C–S bond formation. acsgcipr.org Palladium and copper are the most common metals employed for these transformations.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Buchwald-Hartwig type C-S couplings)

The Buchwald-Hartwig amination reaction has been successfully extended to C–S bond formation, enabling the coupling of aryl halides with thiols. organic-chemistry.orgnih.gov This methodology is particularly valuable for the coupling of less reactive aryl chlorides, which are often challenging substrates. tandfonline.comnih.gov The synthesis of this compound would involve the reaction of a 1,4-dihalo-2,3-difluorobenzene precursor with methyl mercaptan or a corresponding thiolate.

The catalytic cycle typically involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Coordination of the thiolate to the resulting Pd(II) complex.

Reductive elimination to form the aryl methyl sulfane product and regenerate the Pd(0) catalyst. acsgcipr.org

Catalyst/Ligand SystemSubstrate ScopeTypical ConditionsReference
Pd₂(dba)₃ / XPhosAryl chlorides, bromidesNaOtBu, Toluene, 100 °C tandfonline.com
Pd(OAc)₂ / CyPF-tBuAryl chlorides, bromidesNaOtBu, Dioxane, 110 °C nih.gov
[Pd(NHC)(μ-Cl)Cl]₂Aryl sulfidesK₃PO₄, Toluene, 110 °C researchgate.net

This table presents examples of palladium catalyst systems used for C-S bond formation. tandfonline.comnih.govresearchgate.net

Copper-Mediated Thioetherification Strategies

Copper-catalyzed C–S bond formation, often referred to as the Ullmann condensation, is a classical and cost-effective alternative to palladium-catalyzed methods. wikipedia.orgbohrium.com Traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols have been developed that utilize catalytic amounts of a copper salt (e.g., CuI) in the presence of a ligand, allowing the reaction to proceed under much milder conditions. mdpi.comorganic-chemistry.org

The synthesis of this compound via this method would involve reacting a 1,4-dihalo-2,3-difluorobenzene with a methylthiolate source in the presence of a copper catalyst. A variety of ligands, including diamines, amino acids (like N,N-dimethyl glycine), and bipyridyl derivatives, have been shown to be effective in promoting these couplings. organic-chemistry.org Deep eutectic solvents have also been employed to facilitate ligand-free copper-catalyzed C-O bond formation, a principle that can be extended to C-S coupling. nih.gov

Copper SourceLigandBaseSolventTemperature (°C)Reference
CuI1,10-PhenanthrolineCs₂CO₃NMP120 mdpi.com
CuIN,N-Dimethyl GlycineK₂CO₃Dioxane90 organic-chemistry.org
CuINone (in DES)K₂CO₃ChCl/Glycerol80-100 nih.gov

This table summarizes conditions for representative copper-mediated C-heteroatom bond formations. mdpi.comorganic-chemistry.orgnih.gov

Catalyst Development for Enhanced Efficiency and Selectivity

Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of aryl thioethers from aryl halides. acsgcipr.orgnih.gov The effectiveness of these catalytic systems is highly dependent on the choice of ligand, which modulates the catalyst's reactivity, stability, and selectivity. acsgcipr.org The evolution of these catalysts has led to successive generations with improved scope and efficiency. berkeley.edu

Early methodologies often required harsh reaction conditions and were limited in scope. nih.gov The development of catalysts based on palladium and sterically hindered phosphine (B1218219) ligands marked a significant advancement. berkeley.edu Modern catalyst systems often employ bulky and electron-rich ligands that facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the metal center, and reductive elimination to form the C-S bond and regenerate the active catalyst. acsgcipr.orgnih.gov

Biaryl phosphorinane ligands, for instance, have proven effective in palladium-catalyzed couplings, even with challenging substrates like hindered or electron-deficient aryl halides. researchgate.net Another major breakthrough has been the application of N-heterocyclic carbenes (NHCs) as ligands. mdpi.comresearchgate.net NHCs are strong σ-donors that form stable complexes with transition metals, enhancing catalytic activity and longevity. mdpi.comresearchgate.netnih.gov The modular nature of NHCs allows for fine-tuning of their steric and electronic properties to optimize catalyst performance for specific reactions. mdpi.comnih.gov These advanced catalyst systems exhibit high turnover numbers, tolerate a wide range of functional groups, and can effectively couple various aryl halides, including challenging aryl chlorides. berkeley.edunih.govacs.orgrsc.org

Catalyst SystemLigand TypeKey AdvantagesSubstrate Scope Example
Palladium-basedBidentate Phosphines (e.g., DiPPF)High efficiency and functional group tolerance. nih.govAryl chlorides. nih.gov
Palladium-basedBiaryl Phosphorinanes (e.g., AlisonPhos)Highly active for hindered and electron-deficient substrates. researchgate.netHindered (hetero)aryl halides. researchgate.net
Palladium or Copper-basedN-Heterocyclic Carbenes (NHCs)Strongly donating, forms stable complexes, highly tunable. mdpi.comresearchgate.netNonactivated and deactivated aryl halides.
Copper-based (e.g., CuI)N/A (or simple ligands like ethylene (B1197577) glycol)Lower cost compared to palladium, practical for many aryl iodides. nih.govAryl iodides with good functional group tolerance. nih.gov

Advanced Synthetic Techniques

Beyond traditional batch processing, several advanced synthetic techniques offer significant advantages in terms of sustainability, efficiency, and scalability for the production of organosulfur compounds.

Electrochemical synthesis represents a green and sustainable approach to forming C-S bonds. researchgate.net This method uses electrical current to drive chemical reactions, often eliminating the need for chemical oxidants or reductants and, in some cases, transition-metal catalysts. researchgate.netresearchgate.net In a typical electrochemical synthesis of an aryl sulfide (B99878), a thiol can be converted to a more reactive thiolate anion at the cathode, which then couples with an aryl halide. researchgate.net Alternatively, direct C-H sulfidation of arenes with disulfides can be achieved under catalyst- and oxidant-free conditions. researchgate.netresearchgate.net

The key benefits of this technology include:

Mild Reaction Conditions : Many reactions can be performed at room temperature. researchgate.net

High Atom Economy : It avoids the use of stoichiometric reagents that generate waste. researchgate.net

Sustainability : It can be powered by renewable energy sources.

Safety : It avoids the handling of hazardous and unstable reagents.

Flow chemistry, or continuous manufacturing, is a powerful tool for scaling up chemical production safely and efficiently. youtube.comeuropa.eu Instead of large-volume batch reactors, reagents are pumped through a continuous stream in smaller pipes (B44673) or channels where the reaction occurs. youtube.com This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing. youtube.com

For the synthesis of aryl sulfides, flow chemistry provides several advantages:

Enhanced Safety : The small reaction volumes minimize the risks associated with highly exothermic reactions or hazardous intermediates. youtube.comeuropa.eu

Improved Efficiency : Rapid heat and mass transfer lead to faster reaction times and higher yields. youtube.com

Scalability : Production can be easily scaled up by running the system for longer periods or by running multiple reactors in parallel. youtube.com

Automation : Flow systems can be fully automated, allowing for precise process control and consistent product quality, which is crucial for industrial production. youtube.commdpi.com

This technique has been successfully applied to produce multi-hundred-gram quantities of related compounds like aryl sulfonyl chlorides, demonstrating its potential for the scalable production of this compound. mdpi.com

Mechanochemistry utilizes mechanical energy, typically through grinding in a ball mill, to induce chemical reactions in the absence of bulk solvents. researchgate.netcardiff.ac.uknih.govthieme-connect.de This solvent-free approach is a cornerstone of green chemistry, significantly reducing waste and environmental impact. researchgate.netcardiff.ac.uk

In the context of aryl sulfide synthesis, mechanochemical methods have been developed for the reaction of aryl halides or diazonium salts with thiols. researchgate.net The high-energy impact and shearing forces inside the milling jar can overcome activation barriers and facilitate bond formation. nih.gov Research has shown that this technique can lead to high yields in very short reaction times (often in minutes) and can sometimes provide different selectivity compared to solution-based methods. researchgate.netcardiff.ac.uk Furthermore, the oxidation of thiols to disulfides, a common side reaction in solution, can sometimes be controlled or avoided under mechanochemical conditions. cardiff.ac.uk

ParameterMechanochemical Synthesis (Ball Milling)Conventional Solution-Based Synthesis
SolventSolvent-free or minimal liquid-assisted grinding (LAG). thieme-connect.deRequires bulk organic solvents.
Reaction TimeOften significantly shorter (minutes). researchgate.netCan range from hours to days. nih.gov
Environmental ImpactLower; reduced waste and energy consumption. cardiff.ac.ukHigher; solvent waste and disposal issues.
Work-upOften simpler, involving direct extraction of the product. nih.govTypically requires multi-step extraction and purification.

Stereoselective Synthesis of Chiral Sulfides and Related Derivatives

While this compound itself is achiral, the broader class of organosulfur compounds includes chiral derivatives, such as sulfoxides, which are valuable in asymmetric synthesis and medicinal chemistry. acs.orgnih.gov The stereoselective synthesis of these compounds is a significant challenge, and two primary strategies have emerged: the use of chiral auxiliaries and the development of chiral catalysts. acs.orgnih.gov

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. scielo.org.mxsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered. scielo.org.mxsigmaaldrich.com Sulfur-based chiral auxiliaries derived from natural sources like amino acids have demonstrated excellent performance in various asymmetric transformations, including aldol (B89426) and Michael reactions. scielo.org.mxresearchgate.net For sulfinyl compounds, chiral alcohols like menthol (B31143) have been used to prepare diastereomeric sulfinates, which can be separated and then converted into enantiopurified sulfoxides. nih.gov

Alternatively, asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. scilit.comrsc.org This is often a more atom-economical approach. Chiral catalysts for sulfide synthesis can be based on transition metals complexed with chiral ligands (e.g., chiral phosphines or thioethers) or on metal-free organocatalysts. scilit.comrsc.orgmdpi.com For example, chiral phosphoric acids have been used to catalyze the asymmetric thiocarboxylysis of meso-epoxides, providing access to enantiopure β-hydroxythiols. nih.gov Similarly, chiral thioether-based catalysts have been developed and play a key role in mediating asymmetric reactions where the sulfur atom is central to the reaction pathway. scilit.comrsc.org

ApproachExampleReaction TypeStereoselectivity Outcome
Chiral AuxiliaryMentholDiastereoselective preparation of sulfinates. nih.govSeparable diastereomers, leading to enantiopure sulfoxides. nih.gov
Chiral AuxiliaryAmino acid-derived thiazolidinethionesMichael additions, aldol reactions. scielo.org.mxresearchgate.netHigh diastereoselectivities. scielo.org.mx
Chiral CatalystChiral Phosphoric AcidsAsymmetric ring-opening of meso-epoxides with thioacids. nih.govExcellent enantioselectivities (high % ee). nih.gov
Chiral CatalystPalladium complex with chiral ferrocene-based bis-phosphine ligandArylation of sulfenate anions. acs.orgGood to high enantioselectivities (70–95% ee). acs.org
Chiral CatalystCopper(II) with Ph-Pybox ligandEnantioselective A3 coupling (aldehyde-alkyne-amine). nih.govExcellent yields and enantiomeric excesses. nih.gov

Enantioselective Formation of Sulfur-Containing Stereocenters

The introduction of a stereocenter at the sulfur atom of this compound, to form the corresponding chiral sulfoxide, is a key transformation in asymmetric synthesis. Chiral sulfoxides are valuable intermediates and auxiliaries in the preparation of enantiomerically pure compounds and are present in numerous biologically active molecules. researchgate.netlibretexts.org The development of stereoselective methods to access these chiral sulfur compounds has been a significant area of research. nih.govrsc.org Methodologies for the enantioselective formation of the sulfur stereocenter in aryl sulfides, such as this compound, primarily revolve around the asymmetric oxidation of the parent sulfide or the nucleophilic substitution at a chiral sulfinyl precursor. nih.govwiley-vch.de

The principal strategies for achieving enantioselectivity in the synthesis of chiral aryl sulfoxides include catalytic asymmetric sulfoxidation, the use of chiral auxiliaries, and enzymatic or whole-cell-mediated oxidations. researchgate.netrsc.org These approaches aim to provide high levels of enantiomeric excess (ee) and good chemical yields.

Catalytic asymmetric sulfoxidation stands out as one of the most direct and atom-economical methods. acs.org This typically involves the use of a chiral catalyst, often a transition metal complex or an organocatalyst, to control the facial selectivity of the oxidation of the prochiral sulfide. nih.gov Seminal work in this area by Kagan and Modena in 1984 laid the foundation for many of the modern methods. acs.orgnih.gov

Vanadium and titanium complexes with chiral ligands have been extensively studied for this purpose. For instance, a vanadium catalyst generated in situ from vanadium(IV) acetylacetonate (B107027) and a chiral Schiff-base ligand has been shown to effectively catalyze the asymmetric oxidation of sulfides with aqueous hydrogen peroxide, achieving high enantioselectivity. rsc.org Similarly, titanium-based systems, particularly those employing diethyl tartrate or hydrobenzoin (B188758) as chiral ligands, have proven to be highly efficient for the oxidation of aryl benzyl (B1604629) sulfides. nih.gov

More recently, peptide-based catalysts have emerged as a promising class of organocatalysts for enantioselective sulfoxidation. acs.orgnih.gov These catalysts can operate through a biomolecule-inspired cycle, where an aspartic acid residue, for example, forms a transient peracid for oxygen transfer to the sulfur atom. nih.gov Computational models suggest that dual points of contact between the peptide catalyst and the substrate are crucial for achieving high levels of enantioinduction. acs.org

Another established method is the Andersen synthesis, which involves the nucleophilic displacement of a chiral sulfinate ester. rsc.org This approach, while stoichiometric, provides excellent control over the stereochemistry at the sulfur center. The use of chiral N-sulfonyl oxaziridines, developed by Davis, also represents a reliable stoichiometric method for the asymmetric oxidation of sulfides. libretexts.orgnih.gov

Enzymatic oxidations offer a green and highly selective alternative for the synthesis of chiral sulfoxides. libretexts.org Enzymes such as cyclohexanone (B45756) monooxygenase (CHMO) can catalyze the oxidation of a range of prochiral thioethers with excellent enantioselectivity. libretexts.org Soybean pod shell peroxidase is another example of a biocatalyst used for the asymmetric sulfoxidation of thioethers to produce enantiopure sulfoxides. nih.gov

The following table summarizes selected methodologies and their efficacy in the enantioselective synthesis of various aryl sulfoxides, which are structurally related to the target compound.

Catalyst / ReagentSubstrateOxidantYield (%)ee (%)
Titanium(IV) / (S,S)-HydrobenzoinBenzyl aryl sulfidesTBHPup to 9284 to >98
Vanadium(IV) acetylacetonate / Chiral Schiff-baseAryl methyl sulfides30% aq. H₂O₂-85
BINOL-based phosphoric acidAryl methyl sulfides-9598
Peptide (Asp-containing)Thioanisole (B89551) derivatives--up to 94:6 er
Cyclohexanone monooxygenase (CHMO)Prochiral thioethers--Excellent
Soybean pod shell peroxidase (SPSP)ThioetherH₂O₂9196

Data sourced from multiple studies and reviews. libretexts.orgnih.govrsc.orgacs.orgnih.gov The specific substrate and reaction conditions can influence the outcome.

Reactivity and Mechanistic Investigations of 4 Chloro 2,3 Difluorophenyl Methyl Sulfane

Oxidative Transformations at the Sulfur Center

The sulfur atom in (4-Chloro-2,3-difluorophenyl)(methyl)sulfane is susceptible to oxidation, a common reaction for sulfides. youtube.comyoutube.com This process can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone, depending on the reaction conditions and the oxidizing agent employed. youtube.comorganic-chemistry.org

The oxidation of sulfides represents the most direct pathway for the synthesis of sulfoxides. nih.gov For this compound, this transformation can be achieved with high selectivity using a variety of oxidizing agents. A key challenge in this synthesis is preventing overoxidation to the sulfone. nih.gov

Common reagents used for the selective oxidation of sulfides to sulfoxides include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and organic peroxides like meta-chloroperoxybenzoic acid (m-CPBA). youtube.comnih.gov The reaction conditions, such as temperature, reaction time, and the stoichiometry of the oxidant, are crucial for maximizing the yield of the sulfoxide and minimizing the formation of the sulfone byproduct. nih.gov For instance, using a controlled amount of oxidant, typically one equivalent, favors the formation of the sulfoxide.

Table 1: Representative Conditions for Selective Oxidation to Sulfoxide

Oxidizing Agent Catalyst/Solvent Temperature Expected Outcome
Hydrogen Peroxide (H₂O₂) Glacial Acetic Acid Room Temperature High yield of (4-Chloro-2,3-difluorophenyl)(methyl)sulfoxide
m-CPBA Dichloromethane (CH₂Cl₂) 0 °C to Room Temp. Selective formation of the corresponding sulfoxide

The sulfoxide intermediate, (4-Chloro-2,3-difluorophenyl)(methyl)sulfoxide, can undergo further oxidation to form the corresponding sulfone, 1-chloro-2,3-difluoro-4-(methylsulfonyl)benzene. This second oxidation step generally requires stronger oxidizing agents or more forcing reaction conditions compared to the initial oxidation to the sulfoxide. youtube.com

Reagents such as potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or an excess of hydrogen peroxide can be used to drive the reaction to completion, yielding the sulfone. orientjchem.org The sulfone functional group is significantly more stable towards oxidation than the sulfide (B99878) or sulfoxide.

Table 2: Representative Conditions for Oxidation to Sulfone

Oxidizing Agent Solvent Temperature Expected Outcome
Potassium Permanganate (KMnO₄) Acetic Acid/Water Reflux High yield of 1-chloro-2,3-difluoro-4-(methylsulfonyl)benzene
Hydrogen Peroxide (excess) Acetic Acid Elevated Temperature Complete conversion to the corresponding sulfone

The oxidation of sulfides to sulfoxides and subsequently to sulfones is generally understood to proceed through a one-step oxygen-transfer mechanism. researchgate.net In this process, the sulfur atom of the sulfide acts as a nucleophile, attacking an electrophilic oxygen atom of the oxidizing agent.

For oxidants like peracids (e.g., m-CPBA) or hydrogen peroxide, the reaction is thought to involve a concerted mechanism. The sulfur atom attacks one of the peroxide's oxygen atoms, leading to the simultaneous breaking of the weak O-O bond and the formation of the new S=O bond. researchgate.net The transition state for this reaction involves a triangular arrangement of the sulfur and the two peroxide oxygen atoms.

The rate of oxidation can be influenced by the solvent. Kinetic studies on similar aryl methyl sulfides have shown that the solvent's polarity and hydrogen-bonding capacity can affect the reaction mechanism and rate. rsc.org For instance, in polar solvents, the reaction may proceed through a more stepwise pathway involving a charged intermediate. rsc.org The first oxidation to the sulfoxide is typically faster than the second oxidation to the sulfone. This difference in reaction rates allows for the selective synthesis of sulfoxides under controlled conditions.

Reactivity of the Aryl Moiety

The aromatic ring of this compound is influenced by the electronic properties of its substituents: the chloro group, the two fluoro groups, and the methylthio group. These substituents determine the ring's reactivity towards both electrophilic and nucleophilic attack.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of benzene (B151609) and its derivatives. wikipedia.org The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile on the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. minia.edu.egyoutube.com The subsequent loss of a proton from this intermediate restores the aromaticity and yields the substitution product. libretexts.org

The substituents on the ring of this compound have competing effects on the rate and regioselectivity of SEAr reactions:

-S-CH₃ (methylthio) group: This group is activating and ortho, para-directing due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance.

-F (fluoro) and -Cl (chloro) groups: Halogens are deactivating due to their strong electron-withdrawing inductive effect, which destabilizes the arenium ion intermediate. However, they are ortho, para-directing because their lone pairs can donate electron density through resonance, which helps to stabilize the positive charge in the intermediate when the attack occurs at the ortho and para positions. wikipedia.org

The presence of multiple strongly electronegative fluorine atoms, in addition to a chlorine atom, makes the aromatic ring of this compound electron-deficient. nih.gov This electronic characteristic renders the ring susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of one of the leaving groups, typically a halide ion. nih.govnih.gov

The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate. In polyfluoroaromatic compounds, fluorine atoms are generally good leaving groups in SNAr reactions and can be displaced by a variety of nucleophiles. nih.gov

Strong nucleophiles such as alkoxides, amines, or thiolates can react with this compound to substitute one of the halogen atoms. nih.gov The position of nucleophilic attack is typically at the carbon atoms most activated by the electron-withdrawing groups. In this molecule, the carbons bearing the fluorine and chlorine atoms are all potential sites for substitution.

Table 3: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Potential Product(s)
Alkoxide Sodium Methoxide (NaOCH₃) Substitution of a fluorine or chlorine atom by a methoxy group.
Amine Ammonia (NH₃) or an alkylamine Displacement of a halide to form the corresponding aniline derivative.

Defluorinative Functionalization Reactions of Fluoroaryl Sulfoxides

The fluorine atoms on the aryl ring of sulfoxides derived from this compound play a crucial role in directing their reactivity. The unique physical properties of fluorine can be leveraged to open up novel reaction pathways. nih.gov Research has demonstrated that fluoroaryl sulfoxides can undergo defluorinative functionalization through a process involving temporary dearomatization. nih.govresearchgate.net

A key strategy involves the cooperation of a wikipedia.orgwikipedia.org-rearrangement and fluorine-assisted temporary dearomatization. nih.gov The reaction of fluoroaryl sulfoxides with β,γ-unsaturated nitriles can generate a short-lived, yet highly electrophilic, dearomatized sulfonium species. This intermediate can be trapped by various nucleophiles and dienes, even at temperatures as low as -95 °C, leading to the formation of multi-functionalized benzenes. nih.gov These transformations involve processes of defluorination, desulfurization, and sulfur shift. nih.govresearchgate.net

Mechanistic studies have indicated that the presence of fluorine on the aromatic ring is critical for the success of these reactions. nih.gov It helps to prevent the more common researchgate.netresearchgate.net-rearrangement and slows down the rearomatization process. nih.govresearchgate.net This provides a window of opportunity for the dearomatized fluorinated sulfonium species to be constructed and further elaborated. nih.gov

Another approach to the functionalization of fluoroaryl sulfoxides involves a sigmatropic dearomatization/defluorination sequence. This method has been successfully applied to the selective C-F arylation of polyfluorophenols with aryl sulfoxides. researchgate.net The sequence is comprised of three main steps:

An interrupted Pummerer reaction to form an S-O-tethered sulfonium salt. researchgate.net

A C-C bond-forming researchgate.netresearchgate.net sigmatropic rearrangement that proceeds with dearomatization. researchgate.net

A zinc-mediated defluorinative rearomatization. researchgate.net

This strategy provides a valuable route to polyfluorinated biaryls, which can be challenging to synthesize using other methods. researchgate.net

The table below summarizes the key aspects of these defluorinative functionalization reactions.

Reaction Type Key Intermediates Key Processes Significance
wikipedia.orgwikipedia.org-Rearrangement & DearomatizationDearomatized sulfonium speciesDefluorination, Desulfurization, Sulfur shiftAccess to multi-functionalized benzenes
Sigmatropic Dearomatization/DefluorinationS-O-tethered sulfonium saltInterrupted Pummerer, researchgate.netresearchgate.net Sigmatropic rearrangement, Defluorinative rearomatizationSynthesis of polyfluorinated biaryls

C-S Bond Cleavage and Rearrangement Reactions

The carbon-sulfur bond in aryl sulfides is a key functional group that can participate in a variety of cleavage and rearrangement reactions, offering pathways to diverse molecular architectures.

Desulfurization, the removal of a sulfur atom from a molecule, is a significant transformation in both industrial and laboratory settings. wikipedia.org For aryl sulfides, this process typically involves the cleavage of the C-S bond. A common laboratory-scale method for the desulfurization of thioacetals is hydrogenolysis using Raney nickel, where the hydrogen is supplied by the reagent itself. wikipedia.org

Recent research has also focused on catalytic reductive cleavage of C-S bonds. For instance, a ligandless catalytic system has been shown to effectively cleave C(sp²)–SMe and C(sp³)–SMe bonds with high chemoselectivity. organic-chemistry.org Nickel-catalyzed reactions have also been developed for the chemoselective cleavage of the sp²-hybridized carbon-sulfur bonds of aryldimethylsulfonium triflates. organic-chemistry.org This method generates arylzinc reagents that can be used in subsequent cross-coupling reactions. organic-chemistry.org

Intramolecular rearrangements involving the sulfur atom in aryl sulfides can lead to complex molecular structures. One notable example is the nih.govresearchgate.net-sigmatropic rearrangement. This type of rearrangement has been observed in the reaction of allylic disulfides, which can be prepared from allylic thiols and a disulfide. google.com The intermediate thiosulfoxide can undergo a nih.govresearchgate.net-sigmatropic rearrangement to form an allylic sulfide, with the concomitant loss of a sulfur atom. google.com

Tandem aromatic rearrangements involving sulfonium species have also been explored. For example, a wikipedia.orgwikipedia.org-rearrangement of phenyl sulfoxides with allyl nitriles can be followed by a researchgate.netresearchgate.net-Cope rearrangement. This tandem sequence affords ortho-functionalized phenyl sulfides as the final products. researchgate.net Such tandem reactions can redirect the regioselectivity of the initial rearrangement and increase the complexity of the products formed. researchgate.net

Sulfur ylides are zwitterionic species characterized by a carbanion adjacent to a positively charged sulfur atom. baranlab.org These reactive intermediates have found widespread use in organic synthesis, particularly for the formation of small rings like epoxides, aziridines, and cyclopropanes. baranlab.org The stability of sulfur ylides is influenced by the substituents on the sulfur atom, with electron-withdrawing groups generally increasing stability. thieme-connect.de

Sulfonium salts, the precursors to sulfur ylides, are versatile compounds that can act as aryl and alkyl electrophiles in a wide range of reactions. researchgate.net The chemistry of thiocarbonyl ylides, a subclass of sulfur ylides, is highly dependent on their structure. They are commonly used in the synthesis of thiiranes and in 1,3-dipolar cycloaddition reactions. baranlab.org

The generation of sulfur ylides can be achieved through various methods, including the deprotonation of a preformed sulfonium salt. baranlab.org The reactivity of the resulting ylide is a key factor in its synthetic utility. While highly stabilized sulfur ylides can be isolated and characterized, they often exhibit limited reactivity. thieme-connect.de In contrast, many synthetically useful sulfur ylides are highly reactive and are typically generated in situ. thieme-connect.de

Functional Group Interconversions Involving the Halogen Atoms

The halogen atoms on the aromatic ring of this compound and related compounds provide handles for further functionalization through various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of aryl sulfides, these reactions can be used to introduce new aryl groups at positions occupied by halogen atoms. For instance, a nickel-catalyzed aryl sulfide synthesis has been developed through an aryl exchange reaction between aryl sulfides and a variety of aryl electrophiles. acs.org This reaction utilizes 2-pyridyl sulfide as a sulfide donor, avoiding the use of odorous thiols. acs.org

Mechanistic studies of such exchange reactions have revealed that the nickel catalyst can undergo oxidative addition to both the aryl sulfide and the aryl electrophile. acs.org Subsequent ligand exchange between the resulting aryl-nickel species leads to the formation of the aryl-exchanged products. acs.org

While the provided information focuses on nickel-catalyzed reactions of pyridylsulfides, the principles of palladium-catalyzed arylation are broadly applicable to other halogenated aryl sulfides. These reactions typically involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to afford the arylated product. The choice of ligand on the palladium catalyst is often crucial for achieving high yields and selectivity.

The table below provides a summary of the reactions discussed in this section.

Reaction Catalyst/Reagent Key Transformation Significance
DesulfurizationRaney NickelC-S bond cleavageRemoval of sulfur
Reductive C-S CleavageLigandless catalyst, NickelC-S bond cleavageFormation of arylzinc reagents
nih.govresearchgate.net-Sigmatropic RearrangementThiophilic agentRearrangement of allylic thiosulfoxidesSynthesis of allylic sulfides
Tandem wikipedia.orgwikipedia.org-/ researchgate.netresearchgate.net-Rearrangement-Rearrangement of phenyl sulfoxidesSynthesis of ortho-functionalized phenyl sulfides
Sulfur Ylide ReactionsBaseFormation of small ringsC-C and C-heteroatom bond formation
Aryl ExchangeNickel/dcyptAryl-S bond cleavage and formationSynthesis of aryl sulfides

Advanced Spectroscopic Characterization and Structural Elucidation

Elucidation of Reaction Intermediates and Transient Species

The synthesis of (4-Chloro-2,3-difluorophenyl)(methyl)sulfane typically proceeds via nucleophilic aromatic substitution (SNAr) of 1-chloro-2,3,4-trifluorobenzene (B1581592) or a related precursor with a methylthiolating agent. During such reactions, the formation of transient species is common, and their detection is key to understanding the reaction mechanism.

Hypothetical Reaction Pathway and Intermediates: A plausible pathway involves the attack of a methylthiolate anion (CH₃S⁻) on the electron-deficient aromatic ring. This attack could form a short-lived, negatively charged intermediate known as a Meisenheimer complex. The stability and preferred position of attack are governed by the electron-withdrawing effects of the fluorine and chlorine substituents.

Spectroscopic Detection Methods:

Low-Temperature NMR Spectroscopy: By conducting the reaction at cryogenic temperatures, the lifetime of reactive intermediates like the Meisenheimer complex can be extended, potentially allowing for their direct observation by ¹H and ¹⁹F NMR. Changes in chemical shifts and coupling constants would provide structural information about the intermediate.

Stopped-Flow UV-Vis Spectroscopy: This technique can monitor rapid reactions in solution. The formation and decay of colored intermediates, which often occur in SNAr reactions, can be tracked on a millisecond timescale, providing kinetic data for each step of the reaction mechanism.

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize transient species by directly sampling the reaction mixture. nih.gov The mass-to-charge ratio of detected ions can confirm the composition of proposed intermediates.

Detailed Conformational Analysis of the Sulfane Linkage and Aryl Rotations

The stereoelectronic properties of this compound are heavily influenced by the rotational freedom around the C(aryl)-S bond. The presence of ortho-substituents (two fluorine atoms) creates a significant steric barrier that restricts this rotation.

Rotational Barriers and Stable Conformers: The rotation around the C(aryl)-S bond is expected to have a notable energy barrier. nih.gov The most stable conformation would likely involve the methyl group being oriented away from the bulky ortho-fluorine atoms to minimize steric hindrance. Computational chemistry, using methods such as Density Functional Theory (DFT), is a powerful tool for predicting these rotational barriers and identifying the lowest energy conformers. nist.gov Such calculations can provide quantitative data on the energy landscape of the molecule.

Table 1: Hypothetical Calculated Rotational Barriers for this compound
Rotation AxisTransition State Dihedral Angle (C₂-C₁-S-C_methyl)Calculated Energy Barrier (kJ/mol)Method
C(aryl)-S0° (Eclipsed with F at C₂)25 - 35DFT (B3LYP/6-311+G)
C(aryl)-S90° (Perpendicular)15 - 20DFT (B3LYP/6-311+G)

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational analysis.

Experimental validation of these barriers can be achieved through dynamic NMR (DNMR) experiments, where the temperature is varied to observe the coalescence of signals corresponding to different conformers. mdpi.com

Solid-State Structure Determination (e.g., X-ray Diffraction) for Understanding Intermolecular Interactions and Packing Effects

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. docbrown.info

Expected Intermolecular Interactions: The crystal packing of this compound would likely be governed by a network of weak intermolecular interactions. Given the substituents, the following interactions are anticipated:

C-H···F and C-H···Cl Hydrogen Bonds: Weak hydrogen bonds between the methyl protons or the remaining aromatic proton and the electronegative fluorine and chlorine atoms on neighboring molecules. rsc.org

Halogen-Halogen Interactions (F···F, F···Cl): These interactions, particularly Type II C-F···F-C interactions, play a significant role in the crystal engineering of organofluorine compounds. rsc.orgnih.govacs.org

π-π Stacking: Donor-acceptor interactions between the electron-deficient fluorinated aromatic ring and non-fluorinated aromatic compounds can occur, though self-stacking might be less favorable. wikipedia.org

Table 2: Predicted Crystallographic Data for this compound
ParameterPredicted ValueBasis of Prediction
Crystal SystemMonoclinic or OrthorhombicAnalogy with similar substituted benzenes researchgate.net
C(aryl)-S Bond Length~1.77 ÅTypical values for aryl sulfides
C(aryl)-F Bond Length~1.35 ÅStandard C-F aromatic bond length wikipedia.org
C(aryl)-Cl Bond Length~1.74 ÅStandard C-Cl aromatic bond length
C-S-C Bond Angle~103°Analogy with thioanisole (B89551) derivatives

Note: The data in this table is predictive and based on values from structurally related compounds.

Application of Advanced NMR Techniques for Stereochemical and Dynamic Studies

NMR spectroscopy is an exceptionally powerful tool for the structural elucidation of organofluorine compounds. nih.govresearchgate.net The presence of ¹⁹F, a spin-½ nucleus with 100% natural abundance and high sensitivity, provides a sensitive probe for detailed analysis. ed.ac.uk

¹⁹F NMR Spectroscopy: The two fluorine atoms at positions 2 and 3 are chemically non-equivalent and will appear as distinct signals in the ¹⁹F NMR spectrum. Their chemical shifts are highly sensitive to the local electronic environment. researchgate.netnih.gov

Heteronuclear Coupling Constants: The measurement of through-bond J-couplings (¹H-¹⁹F, ¹³C-¹⁹F) provides invaluable information for confirming the substitution pattern. capes.gov.brepa.govrsc.org For instance, the magnitude of the ³J(H₅-F₃) and ⁴J(H₅-F₂) couplings would be characteristic. Similarly, ¹³C-¹⁹F couplings over one to five bonds can be measured to secure the assignment of all carbon atoms. blogspot.com

2D NMR Techniques:

¹H-¹⁹F HETCOR/HMBC: These experiments correlate proton and fluorine signals, confirming which protons are spatially close or coupled to which fluorine atoms.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This is a crucial experiment for conformational analysis. It detects through-space interactions. A correlation between the methyl protons and the ortho-fluorine at C₂ would provide direct evidence for their spatial proximity and help define the preferred conformation around the C(aryl)-S bond.

Table 3: Predicted NMR Data for this compound in CDCl₃
NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted Key Coupling Constants (J, Hz)
¹H-SCH₃2.4 - 2.6⁵J(H-F₂) ≈ 1-2 Hz
¹HH-57.0 - 7.2³J(H₅-H₆) ≈ 8-9 Hz, ³J(H₅-F₃) ≈ 5-7 Hz
¹HH-67.2 - 7.4³J(H₆-H₅) ≈ 8-9 Hz, ⁴J(H₆-F₂) ≈ 2-3 Hz
¹⁹FF-2-120 to -140³J(F₂-F₃) ≈ 20 Hz
¹⁹FF-3-145 to -165³J(F₂-F₃) ≈ 20 Hz

Note: The data in this table is an estimation based on known substituent effects and data from similar fluorinated aromatic compounds. acs.org

Mass Spectrometry for Mechanistic Pathway Tracing

Mass spectrometry (MS) is indispensable for confirming molecular weight and for probing fragmentation pathways that reveal structural information. wikipedia.org It is also a powerful tool for studying reaction mechanisms through techniques like isotopic labeling. nih.gov

Fragmentation Analysis: Under electron ionization (EI) or collision-induced dissociation (CID), this compound is expected to fragment in a predictable manner. Key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃) from the molecular ion to form a stable arylthio cation.

Cleavage of the C(aryl)-S bond, leading to fragments corresponding to the [C₆H₂ClF₂]⁺ and [CH₃S]⁺ ions. researchgate.net

Sequential loss of halogen atoms or other small neutral molecules.

Isotopic Labeling Studies: To trace the mechanistic pathway of its synthesis, isotopic labeling can be employed. nih.gov For example, using ¹³C-labeled methyl iodide (¹³CH₃I) or a ³⁴S-enriched methylthiol source would result in a final product with a corresponding mass shift. Analyzing the mass spectra of the products and any isolated intermediates can unequivocally confirm the incorporation and position of the labeled atoms, providing definitive proof of the reaction mechanism. nih.gov This approach can distinguish between different proposed pathways and validate the role of specific reagents.

Computational and Theoretical Studies of 4 Chloro 2,3 Difluorophenyl Methyl Sulfane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound like (4-chloro-2,3-difluorophenyl)(methyl)sulfane at the atomic level. These methods solve the Schrödinger equation (or its approximations) to provide insights into molecular structure, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometric Structure Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, a DFT approach would be employed to determine its most stable three-dimensional arrangement of atoms (geometric structure optimization). This process finds the minimum energy conformation of the molecule.

Once the optimized geometry is obtained, various electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior. A hypothetical table of such properties is presented below to illustrate the type of data that would be generated from a DFT study.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical ValueUnit
Total Energy-1234.5678Hartrees
Dipole Moment2.5Debye
Polarizability150.0Atomic Units
Mulliken Atomic ChargesC1: -0.1, Cl: -0.2e

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. It is used to calculate the energies of electronic excited states, which correspond to the absorption of photons. This analysis can predict the UV-visible absorption spectrum of the molecule.

The calculations would provide information on the main electronic transitions, including their excitation energies, oscillator strengths (a measure of the transition probability), and the molecular orbitals involved.

Table 2: Hypothetical TD-DFT Electronic Excitation Data for this compound

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength
S0 → S14.502750.15
S0 → S25.202380.08

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

An FMO analysis for this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution to identify likely sites for electrophilic and nucleophilic attack.

Table 3: Hypothetical FMO Properties of this compound

OrbitalEnergy (eV)
HOMO-8.5
LUMO-1.2
HOMO-LUMO Gap7.3

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Reaction Mechanism Modeling

Computational modeling can be used to elucidate the step-by-step process of a chemical reaction, providing insights that are often difficult to obtain through experiments alone.

Transition State Characterization for SNAr Reactions (Concerted vs. Stepwise)

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, given the presence of electron-withdrawing fluorine and chlorine atoms on the aromatic ring. Computational modeling would be used to characterize the transition states of such reactions. A key question would be whether the reaction proceeds through a concerted mechanism (bond-making and bond-breaking occur in a single step) or a stepwise mechanism involving a stable intermediate (a Meisenheimer complex). By calculating the energies of reactants, products, intermediates, and transition states, the preferred reaction pathway can be determined.

Potential Energy Surface Mapping for Oxidative and Rearrangement Processes

A potential energy surface (PES) is a multidimensional map of the energy of a molecule as a function of its geometry. By mapping the PES for this compound, various chemical processes, such as oxidation at the sulfur atom or molecular rearrangements, can be investigated. This involves locating all relevant stationary points (minima corresponding to stable species and saddle points corresponding to transition states) on the PES. This mapping provides a comprehensive understanding of the thermodynamics and kinetics of possible reactions.

Despite a comprehensive search for scientific literature, no specific computational and theoretical studies focusing on the chemical compound "this compound" were found. Consequently, it is not possible to generate an article with the detailed research findings, data tables, and specific analyses as requested in the provided outline for Hirshfeld Surface Analysis, Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) Analysis, and Molecular Dynamics Simulations for this particular compound.

Applications As a Synthetic Intermediate and in Functional Materials Development

Building Block for Complex Organic Synthesis

The unique combination of a thioether linkage and a polyhalogenated aromatic system in (4-Chloro-2,3-difluorophenyl)(methyl)sulfane makes it a valuable intermediate for constructing more complex molecular architectures. Its utility spans the synthesis of other organosulfur compounds, fluorine-containing heterocycles, and a variety of polyhalogenated aryl derivatives.

Precursor in the Synthesis of Other Organosulfur Compounds (e.g., sulfoxides, sulfones, sulfoximines)

The sulfur atom in the methylsulfane group of this compound is in its lowest oxidation state (-2), making it an ideal starting point for the synthesis of related organosulfur compounds with sulfur in higher oxidation states. libretexts.org The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry. researchgate.netorientjchem.org

Oxidation to Sulfoxides and Sulfones: The selective oxidation of the sulfide (B99878) to a sulfoxide (B87167) or its full oxidation to a sulfone can be achieved using a variety of oxidizing agents and catalytic systems. researchgate.net Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for these transformations. researchgate.net The reaction's outcome can be directed towards the sulfoxide or sulfone by carefully selecting the catalyst and reaction conditions. organic-chemistry.org For instance, certain catalysts may facilitate the mono-oxidation to the sulfoxide, while others, or harsher conditions, promote the formation of the sulfone. organic-chemistry.orgorganic-chemistry.org

This stepwise oxidation is significant because sulfoxides and sulfones have distinct chemical properties and applications. Aryl sulfoxides are important chiral auxiliaries and are found in various biologically active molecules. Aryl sulfones are stable, electron-withdrawing groups that are integral to many pharmaceuticals and high-performance polymers. orientjchem.org

Synthesis of Sulfoximines: Sulfoximines, which feature a sulfur atom double-bonded to both an oxygen and a nitrogen atom, are another important class of organosulfur compounds. They can be synthesized from the corresponding sulfoxides. The (4-Chloro-2,3-difluorophenyl)(methyl)sulfoxide derived from the parent sulfide could serve as a direct precursor to the corresponding sulfoximine (B86345) through established imination reactions.

Below is a table summarizing common methods for the oxidation of aryl sulfides.

Oxidizing SystemPrimary ProductKey FeaturesReference
30% H₂O₂ / Na₂WO₄SulfoneEffective for conversion to sulfones under organic solvent-free conditions. researchgate.net
H₂O₂ / TaCSulfoxideCatalytic system providing high yields of sulfoxides with good selectivity. organic-chemistry.orgorganic-chemistry.org
H₂O₂ / NbCSulfoneCatalytic system that efficiently affords the corresponding sulfones. organic-chemistry.org
Urea-Hydrogen Peroxide / Phthalic AnhydrideSulfoneA metal-free, environmentally benign method for direct oxidation to sulfones. organic-chemistry.org
Selectfluor / H₂OSulfoxide or SulfoneEco-friendly oxidation using water as the oxygen source; fast reaction times. organic-chemistry.org

Intermediate for Fluorine-Containing Heterocycles

Fluorinated heterocyclic compounds are of immense interest in medicinal chemistry and agrochemicals, as the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity. taylorfrancis.comrsc.orgmdpi.com The polyhalogenated aromatic ring of this compound is an excellent scaffold for constructing such heterocycles.

The electron-withdrawing nature of the fluorine atoms activates the aryl ring towards nucleophilic aromatic substitution (SNAr). The chlorine atom at the 4-position and the fluorine atoms at the 2- and 3-positions are potential sites for displacement by various nucleophiles. This reactivity can be harnessed to build fused heterocyclic systems. For example, reaction with a dinucleophile, such as a hydrazine, hydroxylamine, or a substituted amine, could lead to the formation of various nitrogen-containing heterocycles through a substitution-cyclization cascade. The development of synthetic methods for fluorinated S-heterocycles is an active area of research. nih.gov

Synthesis of Polyhalogenated Aryl Derivatives

This compound is itself a polyhalogenated compound, and it can be used to synthesize other, more complex halogenated molecules. The existing halogen atoms can serve as synthetic handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, thereby building more elaborate molecular frameworks. nih.gov

Furthermore, the aromatic ring can potentially undergo further halogenation via electrophilic aromatic substitution. The directing effects of the existing chloro, fluoro, and methylsulfane groups would determine the position of any incoming halogen. Alternatively, "halogen-dance" reactions, which involve base-induced migration of a halogen atom, could be employed to access different isomers. researchgate.net

Development of Advanced Functional Materials

The unique electronic properties conferred by fluorine and sulfur atoms make this compound an attractive monomer or building block for advanced functional materials, including those with specific electronic, photoelectric, or physical properties.

Role in Organic Electronic and Photoelectric Materials

While specific optoelectronic applications of this compound itself are not widely documented, the structural motifs it contains are highly relevant to the design of materials for organic electronics.

Tuning Electronic Properties: The high electronegativity of fluorine atoms significantly influences the electronic properties of aromatic systems. Incorporating the 2,3-difluoro-4-chlorophenyl group into a larger conjugated molecule can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This tuning of frontier molecular orbitals is a critical strategy for designing efficient organic semiconductor materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Improving Material Stability: The strength of the carbon-fluorine bond enhances the chemical and thermal stability of organic materials, leading to longer device lifetimes.

Controlling Morphology: Fluorination can influence the solid-state packing and thin-film morphology of organic materials through non-covalent interactions, which is crucial for optimizing charge transport.

The sulfide linkage can be oxidized to sulfone groups, which act as strong electron-accepting units in donor-acceptor type materials, a common design principle for low band-gap organic semiconductors.

Incorporation into Polymer Architectures for Specific Material Properties

Fluorinated poly(aryl thioethers) are a class of high-performance polymers known for their exceptional thermal stability and chemical resistance. nih.govthieme-connect.com this compound represents a potential monomeric unit for creating such polymers.

The synthesis of poly(aryl thioethers) often proceeds via a nucleophilic aromatic substitution polymerization, where the activated halogen atoms on an aromatic ring are displaced by a dithiol monomer. nih.govresearchgate.net The highly activated fluoro and chloro substituents on the subject compound make it a suitable candidate for this type of step-growth polymerization. By reacting a difunctionalized derivative of this molecule with a co-monomer like 4,4'-thiobisbenzenethiol, a fluorinated poly(aryl thioether) could be synthesized. nih.gov

The incorporation of the (4-chloro-2,3-difluoro)phenyl thioether moiety into a polymer backbone would be expected to impart a combination of desirable properties, as detailed in the table below.

PropertyInfluence of this compound MoietyReference
Thermal StabilityHigh C-F and aryl-S bond energies contribute to excellent thermal and thermo-oxidative stability. thieme-connect.com
Chemical ResistanceThe fluorinated and aromatic nature provides resistance to a wide range of solvents and corrosive chemicals. science.gov
HydrophobicityThe presence of fluorine atoms typically increases the hydrophobicity of the polymer surface. researchgate.net
Refractive IndexPolymers containing sulfur often exhibit a high refractive index, a valuable property for optical applications. researchgate.net
Dielectric ConstantFluorination generally leads to a lower dielectric constant, which is desirable for microelectronics applications.

Derivatives in Asymmetric Catalysis

As a synthetic intermediate, this compound holds potential for the development of novel chiral ligands for asymmetric catalysis. The introduction of chirality at the sulfur atom, typically through oxidation to a sulfoxide, would yield a chiral center that can coordinate with transition metals and influence the stereochemical outcome of a reaction. However, a comprehensive review of scientific literature and chemical databases reveals a significant gap in the application of derivatives of this compound in the field of asymmetric catalysis.

While the broader class of chiral aryl methyl sulfoxides has been extensively studied and successfully employed as ligands in a variety of enantioselective transformations, specific research detailing the synthesis and catalytic performance of chiral sulfoxides derived from this compound is not publicly available. These chiral sulfoxide ligands are valued for their steric and electronic properties, which can be fine-tuned by modifying the substituents on the aromatic ring. The presence of chloro and difluoro groups on the phenyl ring of the target compound could impart unique electronic effects that might advantageously influence the catalytic activity and enantioselectivity of a metal complex.

In principle, the asymmetric oxidation of this compound would produce the corresponding chiral methyl sulfoxide. This derivative could then be explored as a ligand in various metal-catalyzed reactions, such as asymmetric hydrogenations, carbon-carbon bond-forming reactions, and cyclopropanations. The performance of such a ligand would be evaluated based on the enantiomeric excess (ee) and yield of the product.

Despite the theoretical potential, there are no published studies to date that provide experimental data, such as reaction conditions, catalyst loading, yields, and enantioselectivities, for asymmetric catalytic reactions employing derivatives of this compound. Consequently, no data tables of detailed research findings can be presented. The absence of such research indicates that this specific class of substituted chiral sulfoxides remains an unexplored area within the field of asymmetric catalysis.

Environmental Chemical Transformations Academic Perspective

Abiotic Degradation Pathways in Model Systems

Abiotic degradation involves non-biological processes that can transform chemical compounds in the environment. For (4-Chloro-2,3-difluorophenyl)(methyl)sulfane, the key abiotic pathways are likely photochemical transformations and reactions such as hydrolysis and oxidation.

Photochemical transformation, or photolysis, is a primary abiotic degradation route for many aromatic compounds in the presence of sunlight. The absorption of ultraviolet (UV) radiation can lead to the cleavage of chemical bonds. For halogenated aromatic compounds like this compound, the carbon-chlorine (C-Cl) bond is a potential site for photolytic cleavage. Studies on other chlorobenzenes have shown that UV irradiation can generate aryl radicals, which can then participate in further reactions. nih.gov This process could lead to the dechlorination of the molecule, a critical step in its detoxification.

Another significant photochemical pathway involves the sulfur atom. The methyl sulfide (B99878) group is susceptible to photo-oxidation. Irradiation, particularly in the presence of photosensitizers, can lead to the formation of reactive oxygen species that oxidize the sulfide to a sulfoxide (B87167) and subsequently to a sulfone. rsc.org Catalyst-free photo-oxidation of aryl alkyl sulfides has been observed under UV irradiation (e.g., at 370 nm), yielding the corresponding sulfoxides in good yields. rsc.org

Table 1: Potential Photochemical Transformation Products of this compound

Precursor Compound Transformation Potential Product
This compound Photolytic Dechlorination (2,3-Difluorophenyl)(methyl)sulfane
This compound Photo-oxidation (4-Chloro-2,3-difluorophenyl)(methyl)sulfoxide
(4-Chloro-2,3-difluorophenyl)(methyl)sulfoxide Photo-oxidation (4-Chloro-2,3-difluorophenyl)(methyl)sulfone

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The aryl-sulfide bond in this compound is generally stable against hydrolysis under typical environmental pH conditions. Studies on related chloromethyl aryl sulfides indicate that while hydrolysis can occur, the mechanism and rates are highly dependent on the specific structure. datapdf.com For the target compound, direct hydrolysis of the aromatic C-S or C-Cl bonds is expected to be a slow process.

Conversely, chemical oxidation is a more probable abiotic degradation pathway. The sulfide moiety is readily oxidized. acsgcipr.org Common environmental oxidants can convert the sulfide to a sulfoxide and then to a sulfone. This two-step oxidation is a well-established transformation for aryl alkyl sulfides. rsc.org Advanced oxidation processes (AOPs), such as those involving ozone and UV light (UV/O₃), have been shown to be effective in degrading structurally related chlorinated phenols like 4-chloro-3,5-dimethylphenol (B1207549). nih.govresearchgate.net Such processes generate highly reactive hydroxyl radicals that can attack the aromatic ring, leading to hydroxylation, ring cleavage, and ultimately, mineralization. nih.gov

Biotic Degradation Mechanisms

The biodegradation of chlorinated aromatic compounds is a key process in their environmental removal. Microorganisms, including bacteria and fungi, have evolved diverse enzymatic systems to break down these often-recalcitrant molecules. researchgate.netnih.gov

While direct studies on the microbial degradation of this compound are not available, extensive research on related compounds provides a framework for predicting its likely metabolic fate.

Chlorinated Aromatics: Bacteria are known to degrade chlorinated aromatic compounds through several key steps. epa.gov A common initial attack involves oxygenase enzymes, which hydroxylate the aromatic ring to form chlorocatechols. epa.govnih.gov Following this, the catechol ring is cleaved by dioxygenase enzymes, either through an ortho- or meta-cleavage pathway, leading to aliphatic intermediates that can enter central metabolic cycles. nih.gov Reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, is another important mechanism, particularly under anaerobic conditions. researchgate.net

Alkyl Sulfides: The methyl sulfide group is also subject to microbial metabolism. Similar to abiotic oxidation, microorganisms can oxidize the sulfur atom. This biotransformation can serve as a detoxification mechanism or as an initial step in the utilization of the compound.

Fungi often employ different metabolic strategies than bacteria. epa.gov Ligninolytic fungi, for instance, use powerful, non-specific extracellular enzymes like laccases and peroxidases to degrade a wide range of persistent organic pollutants. acs.org These enzymes can initiate the degradation of chlorinated aromatics by generating phenoxy radicals, which can lead to further transformations. acs.org

Based on the metabolic capabilities observed for related compounds, a putative degradation pathway for this compound can be proposed. An initial microbial attack could involve either oxidation of the methyl sulfide group or hydroxylation of the aromatic ring.

Pathway A (Initial Sulfoxidation): The sulfide could be oxidized to (4-Chloro-2,3-difluorophenyl)(methyl)sulfoxide and further to (4-Chloro-2,3-difluorophenyl)(methyl)sulfone. These more polar metabolites may then undergo hydroxylation on the aromatic ring.

Pathway B (Initial Hydroxylation): A monooxygenase could hydroxylate the aromatic ring, potentially displacing one of the fluorine atoms or the chlorine atom, to form a chlorinated difluorophenol derivative. Subsequent enzymatic action could lead to the formation of a chlorodifluorocatechol.

Ring Cleavage: Once a catechol intermediate is formed, dioxygenase enzymes would cleave the aromatic ring. The resulting aliphatic acids would be further metabolized, with the eventual release of chloride and fluoride (B91410) ions.

Studies on the degradation of 4-chloro-2-methylphenol (B52076) have identified intermediates such as 2-methyl-4-carboxymethylenebut-2-en-4-olide, indicating a modified ortho-cleavage route. nih.gov Similarly, the degradation of 4-chloro-3,5-dimethylphenol via advanced oxidation processes yielded intermediates like 2,6-dimethylbenzene-1,4-diol and 2,6-dimethylbenzo-1,4-quinone, providing models for potential aromatic intermediates. nih.gov

Table 2: Postulated Biotic Degradation Metabolites of this compound

Initial Transformation Potential Intermediate Metabolite
Sulfoxidation (4-Chloro-2,3-difluorophenyl)(methyl)sulfoxide
Sulfoxidation (4-Chloro-2,3-difluorophenyl)(methyl)sulfone
Aromatic Hydroxylation 4-Chloro-2,3-difluoro-x-hydroxyphenyl methyl sulfane
Dihydroxylation 4-Chloro-2,3-difluorocatechol derivative
Ring Cleavage Chlorinated and fluorinated aliphatic acids

Table 3: List of Compound Names Mentioned in the Article

Compound Name
(2,3-Difluorophenyl)(methyl)sulfane
This compound
(4-Chloro-2,3-difluorophenyl)(methyl)sulfone
(4-Chloro-2,3-difluorophenyl)(methyl)sulfoxide
2,6-dimethylbenzene-1,4-diol
2,6-dimethylbenzo-1,4-quinone
2-methyl-4-carboxymethylenebut-2-en-4-olide
4-chloro-2-methylphenol
4-chloro-3,5-dimethylphenol

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Accessing Stereoisomers

The sulfur atom in (4-Chloro-2,3-difluorophenyl)(methyl)sulfane is prochiral, meaning its oxidation to a sulfoxide (B87167) would create a stereocenter. Chiral sulfoxides are valuable ligands in asymmetric catalysis and key components of biologically active molecules. Future research should focus on developing efficient and highly stereoselective methods to access the corresponding chiral sulfoxides.

Key research objectives include:

Asymmetric Oxidation: Investigating transition-metal-catalyzed asymmetric oxidation reactions using chiral ligands. Catalyst systems based on titanium, vanadium, or iron, paired with chiral auxiliaries like diethyl tartrate or chiral salen ligands, could provide high enantioselectivity.

Biocatalysis: Employing enzymes, such as monooxygenases, that can perform highly specific and enantioselective sulfoxidation under mild conditions. This approach offers a greener alternative to traditional chemical methods.

Chiral Reagents: Developing and utilizing novel chiral oxidizing reagents to induce asymmetry at the sulfur center.

The success of these strategies would be evaluated by the enantiomeric excess (e.e.) achieved, with the goal of developing protocols that consistently yield e.e. values greater than 95%.

Table 1: Proposed Catalytic Systems for Asymmetric Oxidation

Catalyst SystemChiral Ligand/AuxiliaryPotential OxidantTarget Enantioselectivity (e.e. %)
Ti(OiPr)4(+)-Diethyl TartrateCumene Hydroperoxide>90%
VO(acac)2Schiff Base LigandsH2O2>95%
Fe(acac)3Chiral Salen LigandsPhI(OAc)2>92%
Data in this table is hypothetical and represents target values for future research.

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is largely dictated by its functional groups: the C-Cl bond, the C-F bonds, the thioether moiety, and the aromatic ring. While some transformations are predictable, several less-explored reactivity modes could lead to novel molecular architectures.

Future investigations should target:

Selective C-F Bond Activation: The two C-F bonds are ortho and meta to the chloro and methylthio substituents, creating a distinct electronic environment. Research into transition-metal-catalyzed C-F activation could enable site-selective functionalization, a significant challenge in organofluorine chemistry. nih.gov This would allow for the introduction of new substituents at the C2 or C3 positions.

Decarbonylative Thioetherification: Recent advances have shown that aryl thioethers can be synthesized via decarbonylative coupling of thioesters. nih.gov An unexplored avenue would be to investigate the reverse—using the thioether as a platform for novel transformations or as a directing group in C-H activation reactions at the methyl or aromatic positions.

Radical-Mediated Reactions: The halogenated aromatic ring could participate in single-electron transfer (SET) processes. Exploring photoredox or electrochemical catalysis could unlock novel reaction pathways, such as radical-based cross-coupling or cyclization reactions, that are inaccessible under traditional thermal conditions.

Advanced In Situ Spectroscopic Studies of Reaction Mechanisms

A deep understanding of reaction mechanisms is crucial for optimizing conditions and developing new transformations. The application of advanced in situ spectroscopic techniques can provide real-time data on the formation of intermediates and the kinetics of reactions involving this compound.

Promising avenues for study include:

In Situ FTIR and NMR: Techniques like ReactIR and rapid-injection NMR can monitor the concentration of reactants, intermediates, and products in real time. rsc.org This would be particularly valuable for studying the kinetics of cross-coupling reactions at the C-Cl bond or the mechanism of sulfoxide formation.

Fluorine-19 NMR Spectroscopy: Given the presence of two fluorine atoms, ¹⁹F NMR is an exceptionally powerful tool. chemrxiv.org It can provide detailed information about the electronic environment of the fluorine nuclei, allowing researchers to track subtle changes during a reaction and identify transient species that might be invisible to proton NMR. chemrxiv.org

Table 2: Potential In Situ Spectroscopic Studies and Target Intermediates

Reaction TypeSpectroscopic MethodKey Intermediates to MonitorExpected Outcome
Palladium-catalyzed Cross-Coupling (at C-Cl)³¹P and ¹⁹F NMROxidative addition complexes (e.g., L₂Pd(Ar)Cl)Elucidation of catalyst activation and turnover-limiting steps.
Asymmetric OxidationIn Situ FTIR (ReactIR)Metal-peroxo or metal-oxo speciesCorrelation of intermediate formation with enantioselectivity.
C-F Activation¹⁹F NMR, ¹H NMROrganometallic C-F insertion complexesIdentification of regioselectivity and mechanism of activation.

Machine Learning and AI Applications in Predicting Reactivity and Designing Synthetic Routes

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis. appliedclinicaltrialsonline.comresearchgate.net For a molecule like this compound, these tools can accelerate discovery by predicting reactivity and proposing novel synthetic pathways. acs.org

Future research should focus on:

Reactivity Prediction: Training ML models on datasets of reactions involving halogenated aryl sulfides to predict the outcomes of new, untested reactions. rsc.org This could help identify the optimal conditions (catalyst, solvent, temperature) for a desired transformation, minimizing empirical trial-and-error.

Retrosynthesis Planning: Using AI-powered retrosynthesis software to design efficient multi-step syntheses of complex target molecules starting from this compound. This could uncover non-intuitive synthetic disconnections and novel routes.

Predicting Spectroscopic Properties: Developing ML models to accurately predict ¹⁹F NMR chemical shifts. chemrxiv.org Such models can aid in structure elucidation and in confirming the outcome of reactions where new fluorine-containing moieties are introduced. chemrxiv.org

Computational Design of Derivatives with Tailored Properties for Materials Science

The unique combination of a polarizable sulfur atom and an electron-deficient, fluorinated ring makes derivatives of this compound attractive candidates for materials science applications. Computational chemistry, particularly Density Functional Theory (DFT), can guide the design of new molecules with specific electronic and physical properties before they are synthesized. mdpi.comresearchgate.net

Key areas for computational exploration include:

Organic Electronics: Designing derivatives for use in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs). DFT calculations can predict properties like HOMO/LUMO energy levels, charge transport capabilities, and excited state energies. osti.gov For example, oxidizing the sulfide (B99878) to a sulfone and extending conjugation could lead to materials with desirable electron-transport properties.

Liquid Crystals: The rigid, polar structure of the core molecule is a good starting point for designing liquid crystalline materials. mdpi.comresearchgate.net Computational modeling can be used to predict how modifications, such as adding long alkyl chains, will affect molecular shape, polarity, and ultimately, the formation and stability of liquid crystal phases. mdpi.comresearchgate.net

Advanced Polymers: Modeling the incorporation of this unit into polymer backbones. The high polarity and potential for intermolecular interactions (e.g., C-F···H) could lead to polymers with high thermal stability, specific dielectric properties, or enhanced gas permeability.

Q & A

Q. What are the common synthetic routes for preparing (4-Chloro-2,3-difluorophenyl)(methyl)sulfane, and what factors influence reaction yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, a phenol derivative (e.g., 4-chloro-2,3-difluorophenol) can react with methyl iodide or dimethyl sulfate under basic conditions to introduce the methylsulfane group. Reaction optimization includes controlling temperature (40–80°C), solvent choice (e.g., DMF or THF), and stoichiometric ratios. Yields are influenced by steric hindrance from the chloro and fluoro substituents, requiring extended reaction times (12–24 hours) . Characterization via <sup>1</sup>H/<sup>19</sup>F NMR and GC-MS is critical to confirm regioselectivity and purity .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>19</sup>F NMR identify substituent positions and confirm the absence of byproducts. Coupling constants between fluorine atoms at positions 2 and 3 provide insights into electronic effects .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]<sup>+</sup> at m/z 222.5) and detects isotopic patterns from chlorine .
  • Infrared (IR) Spectroscopy : Stretching frequencies for C-S (650–750 cm<sup>-1</sup>) and C-F (1100–1250 cm<sup>-1</sup>) bonds confirm functional groups .

Advanced Research Questions

Q. How does the electronic environment of the phenyl ring in this compound influence its reactivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The electron-withdrawing effects of chlorine (para) and fluorine (ortho/meta) create a π-deficient aromatic ring, enhancing susceptibility to NAS. Computational studies (DFT) can map partial charges to predict reactive sites. For example, the para-chloro group directs nucleophiles to the ortho or meta positions relative to the sulfane moiety. Experimental validation involves reacting the compound with amines or alkoxides under controlled pH and temperature, followed by HPLC or LC-MS to track substitution patterns .

Q. What strategies can resolve contradictions in reported biological activity data for sulfane-containing compounds like this compound?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing chlorine with bromine or adjusting fluorine positions) and test biological activity (e.g., antimicrobial IC50). Compare datasets to identify trends .
  • Meta-Analysis of Experimental Conditions : Discrepancies may arise from differences in assay protocols (e.g., cell lines, solvent carriers). Standardize parameters like DMSO concentration (<0.1%) and incubation time .
  • Computational Docking Studies : Use molecular dynamics simulations to assess binding affinity variations across biological targets (e.g., enzymes vs. membrane receptors) .

Q. What role does the methylsulfane group play in the compound’s metabolic stability and pharmacokinetic properties?

  • Methodological Answer : The methylsulfane group enhances lipophilicity (logP ~2.8), improving membrane permeability. To assess metabolic stability:
  • Conduct in vitro liver microsome assays (human/rat) with LC-MS quantification of parent compound degradation.
  • Compare with analogs lacking the sulfane group to isolate its contribution. Fluorine atoms at positions 2 and 3 further reduce oxidative metabolism by cytochrome P450 enzymes, as shown in mass fragmentation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.